molecular formula C18H18Cl2N2O2S B5004106 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5004106
M. Wt: 397.3 g/mol
InChI Key: WKUJGMKVMTYUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a key role in regulating cell death and survival.

Mechanism of Action

3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide exerts its effects by inhibiting mPTP opening, which is a complex process involving multiple proteins and signaling pathways. The mPTP is a nonselective channel that is normally closed, but can open under certain conditions, such as oxidative stress, calcium overload, and mitochondrial dysfunction. When the mPTP opens, it allows the uncontrolled influx of ions and solutes into the mitochondrial matrix, which can lead to mitochondrial swelling, membrane depolarization, and ultimately cell death. This compound binds to a specific site on the mPTP and prevents its opening, thereby preserving mitochondrial function and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial swelling, the maintenance of mitochondrial membrane potential, the reduction of reactive oxygen species (ROS) production, and the prevention of cytochrome c release. In addition, this compound has been shown to improve cardiac function in animal models of myocardial infarction and heart failure, and to protect against neuronal damage in models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for the mPTP, which allows researchers to study the role of this channel in various cellular processes. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic development. However, there are also some limitations to using this compound in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as pH and temperature.

Future Directions

There are many potential future directions for research on 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have therapeutic applications in a variety of diseases. Another area of research is the identification of the upstream signaling pathways that regulate mPTP opening, which could lead to the development of novel therapeutic targets. Finally, there is a need for further studies to investigate the long-term effects of this compound on mitochondrial function and cell survival, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 3,5-dichloroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate, which is then reacted with 3-aminobenzoic acid and butylamine to produce the final product. The purity and yield of this compound can be optimized through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its role in regulating cell death and survival. This compound has been shown to inhibit mPTP opening, which can prevent cell death in a variety of cell types, including cardiomyocytes, neurons, and cancer cells. In addition, this compound has been used to study the role of mPTP in various disease states, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

properties

IUPAC Name

3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-2-3-7-24-16-6-4-5-12(8-16)17(23)22-18(25)21-15-10-13(19)9-14(20)11-15/h4-6,8-11H,2-3,7H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJGMKVMTYUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.